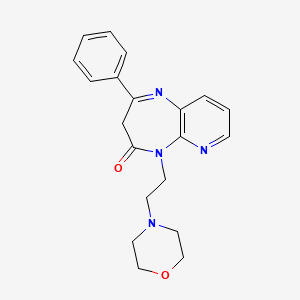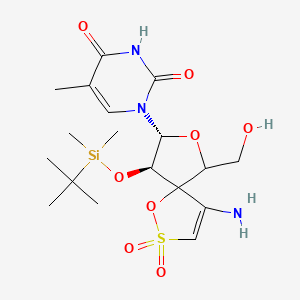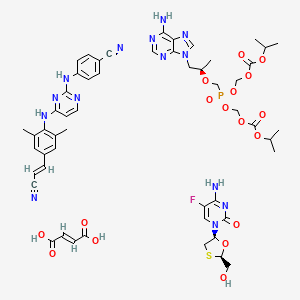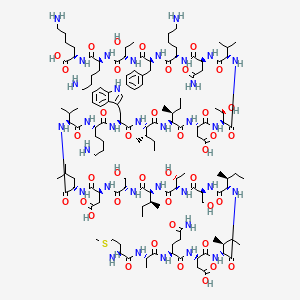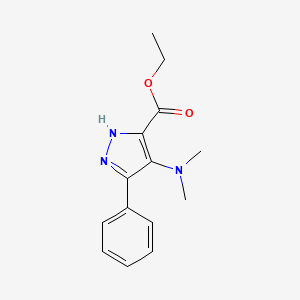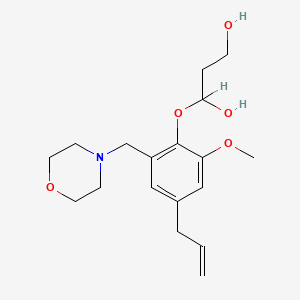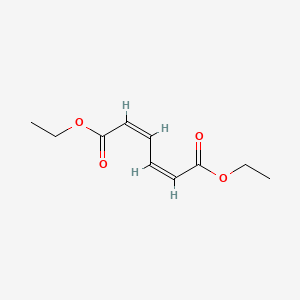
Canrenoate sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium aldadiene can be synthesized through the reaction of canrenoic acid with sodium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium aldadiene.
Industrial Production Methods: In industrial settings, the production of sodium aldadiene involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium aldadiene undergoes various chemical reactions, including:
Oxidation: Sodium aldadiene can be oxidized to form hydroxylated derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of sodium aldadiene can lead to the formation of reduced spirolactone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Sodium aldadiene can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products:
Oxidation: Hydroxylated derivatives of sodium aldadiene.
Reduction: Reduced spirolactone derivatives.
Substitution: Various substituted spirolactone compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of spirolactone derivatives.
Biology: Sodium aldadiene is studied for its effects on cellular processes, including its role as an aldosterone antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Sodium aldadiene is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Sodium aldadiene exerts its effects by inhibiting the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. It competes with aldosterone for binding to its receptor, thereby blocking its effects. This inhibition leads to increased excretion of sodium and water, reducing blood pressure and alleviating conditions associated with aldosterone excess.
Molecular Targets and Pathways:
Aldosterone Receptor: Sodium aldadiene binds to the aldosterone receptor, preventing aldosterone from exerting its effects.
Mitochondrial Hydroxylases: It competes with intermediates of corticosteroid biosynthesis for mitochondrial hydroxylases, inhibiting the synthesis of corticosteroids.
Vergleich Mit ähnlichen Verbindungen
- Spironolactone
- Canrenone
- Eplerenone
Eigenschaften
CAS-Nummer |
5285-14-3 |
|---|---|
Molekularformel |
C22H29NaO4 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
sodium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.Na/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1 |
InChI-Schlüssel |
MVNXTEDSNSFROP-RYVBEKKQSA-M |
Isomerische SMILES |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[Na+] |
Kanonische SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






